E-Cefdinir

Description

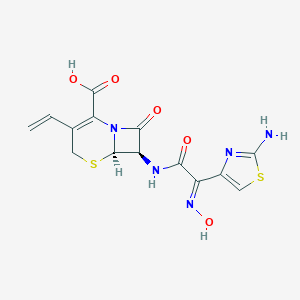

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXOFQZKPXMALH-RWFJUVPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178601-88-2, 91832-40-5 | |

| Record name | Cefdinir, E- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178601882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFDINIR, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G2M33IGF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of E-Cefdinir from 7-ACA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a prominent synthetic pathway for the production of E-Cefdinir, a third-generation oral cephalosporin, commencing from the readily available starting material, 7-aminocephalosporanic acid (7-ACA). The synthesis involves a multi-step process encompassing the formation of a key intermediate, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA), followed by acylation with the characteristic aminothiazole side chain and subsequent deprotection to yield the final active pharmaceutical ingredient.

I. Overall Synthesis Pathway

The synthesis of this compound from 7-ACA can be conceptually divided into three main stages:

-

Formation of the 3-Vinyl Cephem Core (7-AVCA Synthesis): This stage focuses on the modification of the C-3 position of the cephalosporin nucleus, converting the acetoxymethyl group of 7-ACA into a vinyl group. This is a critical transformation that imparts specific pharmacokinetic and pharmacodynamic properties to the final Cefdinir molecule. A common industrial approach involves the use of a protected form of 7-ACA, such as p-methoxybenzyl 7-phenylacetamido-3-chloromethylcephem-4-carboxylate (GCLE), which undergoes a Wittig reaction to introduce the vinyl moiety.

-

Side Chain Acylation: The amino group at the C-7 position of the 7-AVCA intermediate is acylated with a protected (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid derivative. This step forms the crucial amide bond that defines Cefdinir's antibacterial spectrum. The side chain is typically activated as a thioester, and protecting groups are employed on the aminothiazole and oxime functionalities to prevent side reactions.

-

Deprotection: The final step involves the removal of all protecting groups from the acylated intermediate to afford this compound.

The overall synthetic workflow is depicted below:

II. Detailed Synthesis Steps and Experimental Protocols

Step 1: Synthesis of 7-Amino-3-Vinyl-3-Cephem-4-Carboxylic Acid (7-AVCA) from a Protected 7-ACA Derivative

A practical and scalable method for the preparation of 7-AVCA, a key intermediate, starts from p-methoxybenzyl 7-phenylacetamido-3-chloromethylcephem-4-carboxylate (GCLE).[1]

1.1. Formation of the Phosphonium Salt:

-

Protocol: GCLE is reacted with sodium iodide and triphenylphosphine in an acetone solvent to prepare the corresponding phosphonium salt.[2]

1.2. Wittig Reaction:

-

Protocol: The phosphonium salt is then treated with a formaldehyde solution in the presence of a base in a dichloromethane solvent to generate 7-phenylacetylamino-3-vinyl-4-cephem acid p-methoxybenzyl ester (GVNE). The product is crystallized from methanol.[2]

1.3. Deprotection to Yield 7-AVCA:

-

Protocol: The GVNE intermediate undergoes removal of the p-methoxybenzyl protecting group at the C-4 carboxyl position using phenol. Subsequently, the phenylacetyl protecting group at the C-7 amino position is cleaved using penicillin acylase in an aqueous solution to yield 7-AVCA.[2]

| Step | Starting Material | Key Reagents | Product | Molar Yield (%) | Purity (%) | Reference |

| 1.1 & 1.2 | GCLE | NaI, PPh₃, Formaldehyde, Base | GVNE | ~74 | - | [2] |

| 1.3 | GVNE | Phenol, Penicillin Acylase | 7-AVCA | ~85 | 99.4 | [2] |

| Overall | GCLE | 7-AVCA | ~63 | >99 | [1][2] |

Detailed Chemical Transformation for 7-AVCA Synthesis:

Step 2: Acylation of 7-AVCA with Activated Side Chain

The acylation of 7-AVCA is a crucial step where the aminothiazole side chain is attached. This is typically achieved using an activated form of the side chain, such as a 2-mercaptobenzothiazolyl thioester, with the oxime and amino groups of the side chain being protected. An acetoxy group is a common protecting group for the oxime.

2.1. Preparation of the Activated Side Chain:

-

Protocol: Anhydrous (Z)-2-(2-amino-4-thiazol)-2-acetoxyiminoacetic acid is reacted with triphenylphosphine and bis(benzothiazol-2-yl) disulfide in methylene chloride. Triethylamine is then added to facilitate the formation of 2-mercaptobenzothiazolyl (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyimino acetate.[3]

2.2. Acylation Reaction:

-

Protocol: 7-AVCA is reacted with the activated side chain (2-mercaptobenzothiazolyl (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyimino acetate) in the presence of a base, such as N-methyl morpholine, in a solvent system like aqueous tetrahydrofuran (THF).[3]

| Step | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) | Reference |

| 2.1 | (Z)-2-(2-amino-4-thiazol)-2-acetoxyiminoacetic acid | PPh₃, Bis(benzothiazol-2-yl) disulfide, TEA | Activated Side Chain | 80 | - | [3] |

| 2.2 | 7-AVCA, Activated Side Chain | N-methyl morpholine, aq. THF | Acetyl Cefdinir | - | - | [3] |

Step 3: Deprotection to Yield this compound

The final step in the synthesis is the removal of the protecting group from the oxime function of the acetyl Cefdinir intermediate.

-

Protocol: The crude product from the acylation step is subjected to hydrolysis to remove the acetyl group from the oxime, yielding Cefdinir. The product can be further purified by forming a salt with trifluoroacetic acid (TFA), followed by neutralization.[3]

| Step | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) | Reference |

| 3 | Acetyl Cefdinir | Base (for hydrolysis), TFA (for purification) | This compound | 85 (overall from 7-AVCA) | >99.5 | [3][4] |

Detailed Chemical Transformation for Acylation and Deprotection:

III. Summary of Quantitative Data

The following table summarizes the yields and purity reported for the key steps in the synthesis of this compound.

| Synthesis Stage | Key Transformation | Overall Yield (%) | Product Purity (%) | References |

| 7-AVCA Synthesis | GCLE to 7-AVCA | ~63 | >99 | [1][2] |

| Acylation & Deprotection | 7-AVCA to this compound | 85 | >99.5 | [3][4] |

IV. Conclusion

The synthesis of this compound from 7-ACA is a well-established process in the pharmaceutical industry. The pathway involving the formation of the key 7-AVCA intermediate from a protected 7-ACA derivative, followed by acylation and deprotection, offers a scalable and efficient route to this important antibiotic. The use of protecting groups and activated intermediates is crucial for achieving high yields and purity. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals involved in the development and manufacturing of Cefdinir. Further optimization of reaction conditions and purification methods can lead to even more efficient and sustainable synthetic processes.

References

- 1. researchgate.net [researchgate.net]

- 2. CN111592557A - One-step environment-friendly preparation method of 7-amino-3-vinyl cephalosporanic acid - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. US20060040915A1 - Process for the preparation of cefdinir - Google Patents [patents.google.com]

Spectroscopic Analysis of E-Cefdinir Isomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data of the E-Cefdinir isomer, a geometric isomer of the third-generation cephalosporin antibiotic, Cefdinir. The presence of the E-isomer is often considered an impurity, as the Z-isomer is the therapeutically active form. Accurate identification and quantification of the E-isomer are crucial for quality control in drug manufacturing. This document outlines the key differences in the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of the E and Z isomers of Cefdinir, details the experimental protocols for their characterization, and presents a logical workflow for isomer identification.

Spectroscopic Data: 1H and 13C NMR

The primary method for distinguishing between the E and Z isomers of Cefdinir is NMR spectroscopy. The chemical shifts of specific protons and carbons in the aminothiazole ring are significantly different, allowing for clear identification and quantification.

1H NMR Data

The most notable difference in the 1H NMR spectra of the Cefdinir isomers is the chemical shift of the aminothiazole proton. In the E-isomer, this proton is deshielded and appears at a downfield region compared to the Z-isomer.[1] This is attributed to a hydrogen bonding-type interaction between this proton and the oxime oxygen in the E configuration.[1]

| Isomer | Aminothiazole Proton Chemical Shift (δ, ppm) |

| Z-Cefdinir | 6.70 - 6.90 |

| This compound | 7.2 - 7.6 |

Table 1: Comparative 1H NMR chemical shifts for the aminothiazole proton of Z- and this compound isomers.

13C NMR Data

Similarly, the 13C NMR spectra show a distinct downfield shift for the aminothiazole carbon (C5) in the E-isomer compared to the Z-isomer.[1]

| Isomer | Aminothiazole Carbon (C5) Chemical Shift (δ, ppm) |

| Z-Cefdinir | 107 - 109 |

| This compound | 115 - 120 |

Table 2: Comparative 13C NMR chemical shifts for the aminothiazole carbon of Z- and this compound isomers.

Experimental Protocols

The following is a generalized experimental protocol for obtaining the 1H and 13C NMR spectra of Cefdinir isomers, based on common laboratory practices for this type of analysis.

Objective: To acquire 1H and 13C NMR spectra of a Cefdinir sample to identify and quantify the presence of the E-isomer.

Materials:

-

Cefdinir drug substance or product for analysis

-

Deuterated dimethyl sulfoxide (DMSO-d6)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the Cefdinir sample.

-

Dissolve the sample in approximately 0.6 mL of DMSO-d6 in a clean, dry vial.

-

Add a small amount of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

1H NMR Spectroscopy:

-

Place the NMR tube in the spectrometer.

-

Acquire the 1H NMR spectrum. Typical acquisition parameters include:

-

Number of scans: 16-64 (to achieve adequate signal-to-noise)

-

Relaxation delay: 1-5 seconds

-

Pulse width: 90°

-

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals corresponding to the aminothiazole proton of both the Z and E isomers. The ratio of the integrals can be used for quantification.

-

-

13C NMR Spectroscopy:

-

Acquire the 13C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of 13C.

-

Process the spectrum.

-

Reference the carbon spectrum using the residual DMSO-d6 signal, which is set to δ 39.5 ppm.

-

Logical Workflow for Isomer Identification

The following diagram illustrates the workflow for the identification of the this compound isomer in a given sample.

Workflow for the identification of the this compound isomer.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Fragmentation of E-Cefdinir

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass fragmentation pattern of E-Cefdinir, a third-generation oral cephalosporin antibiotic. Understanding the fragmentation behavior of this active pharmaceutical ingredient under mass spectrometric conditions is crucial for its identification, quantification in various matrices, and for impurity profiling during drug development and quality control.

Core Fragmentation Data

The mass spectrometric analysis of Cefdinir, typically conducted using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode, reveals a characteristic fragmentation pattern. The protonated molecule [M+H]⁺ serves as the precursor ion for subsequent fragmentation.

| Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| 396.10 | 226.90 | [1] |

| 396.20 | 227.20 | [2][3] |

| 396.20 | 227.00 | [4] |

| 396.00 | 227.00 | [4] |

| 396.00 | 183.00 | [4] |

| 396.00 | 126.00 | [4] |

Elucidation of the Fragmentation Pathway

The collision-induced dissociation (CID) of the protonated Cefdinir molecule primarily involves the cleavage of the β-lactam ring, a characteristic fragmentation pathway for cephalosporin antibiotics.[5] The major product ion observed at approximately m/z 227 is a result of this ring opening. Further fragmentation can occur, leading to other diagnostic ions that help in the structural confirmation of the molecule.

Detailed Experimental Protocols

The following section outlines a typical experimental protocol for the analysis of Cefdinir using LC-MS/MS, synthesized from various validated methods.[1][2][6][7]

Sample Preparation

For analysis in human plasma, a simple protein precipitation method is commonly employed.[6]

-

Reagents: Trichloroacetic acid, Acetonitrile, Formic acid, Water (HPLC grade).

-

Procedure:

-

To a 250 µL aliquot of plasma, add 1.0 mL of a mixture of 0.1% formic acid in water with acetonitrile (30:70 v/v) containing the internal standard.[7]

-

Vortex the sample for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer a 200 µL aliquot of the supernatant to a clean tube.

-

Dilute the supernatant to a final volume of 4.00 mL with the mobile phase.

-

Vortex for 30 seconds before injection into the LC-MS/MS system.

-

Liquid Chromatography (LC) Conditions

-

Column: A reversed-phase column such as a Purospher RP-18e (30 mm x 4.6 mm, 3 µm) or a Waters SymmetryShield RP18 is suitable.[6][7]

-

Mobile Phase: A mixture of methanol, water, and formic acid (e.g., 25:75:0.075, v/v/v) or an aqueous solution of 0.1% formic acid and acetonitrile (85:15, v/v).[1][6][7]

-

Flow Rate: An isocratic flow rate of 0.50 mL/min is typically used.[7]

-

Column Temperature: Maintained at 40°C.[7]

-

Injection Volume: 20 µL.[7]

Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: A triple quadrupole tandem mass spectrometer is used for this analysis.

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode.[6][7]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring the specific transitions of Cefdinir and the internal standard.[1][7]

-

Key Transitions:

-

Instrument Settings: Specific parameters such as declustering potential, collision energy, and ion source temperature should be optimized for the particular instrument in use to achieve maximum sensitivity and specificity.

This guide provides a foundational understanding of the mass fragmentation behavior of this compound. For specific applications, further optimization of the described methods may be necessary to meet the unique requirements of the analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Solid-Phase Extraction (SPE) Technique to Quantify Cefdinir in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selective method for the determination of cefdinir in human plasma using liquid chromatography electrospray ionization tandam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Antibiotic Drug Cefdinir in Human Plasma Using Liquid Chromatography Tandem Mass Spectroscopy [scirp.org]

E-Cefdinir Reference Standard: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential physicochemical properties of the E-Cefdinir reference standard. This compound, the (E)-isomer of the third-generation cephalosporin antibiotic Cefdinir, is a critical related compound monitored during the quality control of Cefdinir drug substances and products. Understanding its properties is paramount for analytical method development, validation, and stability studies.

Chemical and Physical Identity

This compound, chemically known as (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a geometric isomer of Cefdinir.[1] While much of the publicly available data pertains to Cefdinir (the Z-isomer), this guide consolidates known information for the E-isomer where available.

Table 1: General Information

| Property | Value | Source(s) |

| Chemical Name | (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [1] |

| Synonyms | Cefdinir Impurity G, (E)-Cefdinir | [1] |

| CAS Number | 178601-88-2 | [2] |

| Molecular Formula | C₁₄H₁₃N₅O₅S₂ | [1][2] |

| Molecular Weight | 395.41 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder (data for Cefdinir) | [3] |

Physicochemical Properties

The physicochemical characteristics of a reference standard are fundamental to its proper handling, storage, and use in analytical testing.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | >135 °C (data for Cefdinir) | [4] |

| pKa | 3.35 (acidic), 9.7 (data for Cefdinir) | [4][5] |

| LogP | -3.47 (data for Cefdinir) | [4] |

Solubility Profile

The solubility of Cefdinir is highly pH-dependent, and the E-isomer is expected to exhibit similar behavior.[6]

Table 3: Solubility Data for Cefdinir

| Solvent/Medium | Solubility | Source(s) |

| Water | Insoluble (0.46 mg/mL) | [6] |

| 0.1 M HCl | Slightly soluble (1.56 mg/mL) | [6] |

| pH 4.0 Acetate Buffer | Insoluble (0.72 mg/mL) | [6] |

| pH 7.0 Phosphate Buffer | Sparingly soluble | [5] |

| pH 7.4 Phosphate Buffer | Sparingly soluble (21 mg/mL) | [6] |

| Methanol | 0.19 mg/mL | [6] |

| Acetonitrile | <0.01 mg/mL | [6] |

| DMSO | >350 mg/mL | [6] |

Spectroscopic Properties

UV-Visible spectroscopy is a key identification technique.

Table 4: UV Absorption Data for Cefdinir

| Solvent | λmax (nm) | Source(s) |

| pH 7.0 Phosphate Buffer | 223, 286 | [5] |

| Methanol | 224, 288 | [7] |

Polymorphism

Cefdinir is known to exist in multiple polymorphic forms, which can impact its stability and dissolution.[8][9] The specific polymorphic form of an this compound reference standard should be characterized and documented.

Experimental Protocols

Accurate characterization of the this compound reference standard relies on robust analytical methods. Below are representative protocols derived from published methods for Cefdinir and its related substances.[10][11]

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

This method is suitable for determining the purity of the this compound reference standard and for resolving it from Cefdinir and other related substances.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Develosil C18, 4.6 mm x 15 cm, 5 µm packing (or equivalent).[12]

-

Mobile Phase: A gradient mixture of a phosphate buffer and an organic modifier (e.g., acetonitrile). The exact composition and gradient program should be optimized to achieve adequate separation. For example, a mixture of acetonitrile and phosphate buffer at pH 3 (40:60 ratio) has been reported.[11]

-

Column Temperature: 40 °C.[12]

-

Detection Wavelength: 254 nm.[11]

-

Injection Volume: 10 µL.[12]

-

Standard and Sample Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase components) to a known concentration.

UV-Visible Spectrophotometry for Identification

This protocol provides a method for confirming the identity of the this compound reference standard based on its UV absorption spectrum.

-

Instrumentation: A calibrated UV-Visible spectrophotometer.

-

Solvent: 0.1 M Phosphate Buffer, pH 7.0.[3]

-

Procedure:

-

Prepare a solution of the this compound reference standard in the solvent at a concentration of approximately 10 µg/mL (1 in 100,000).[3]

-

Scan the solution from 200 to 400 nm, using the solvent as a blank.

-

The resulting spectrum should be compared to a previously established reference spectrum for this compound. The absorption maxima should be consistent with known values for Cefdinir (approximately 223 nm and 286 nm), though slight shifts for the E-isomer are possible.[5]

-

Visualized Workflows

Reference Standard Qualification Workflow

The following diagram illustrates a typical workflow for the qualification of a new batch of this compound reference standard.

Caption: Figure 1: this compound Reference Standard Qualification Workflow.

Stability Study Logical Flow

This diagram outlines the logical flow for conducting a stability study on the this compound reference standard.

Caption: Figure 2: this compound Stability Study Logical Flow.

References

- 1. Cefdinir, (E)- | C14H13N5O5S2 | CID 6399253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. Cefdinir | C14H13N5O5S2 | CID 6915944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cefdinir [drugfuture.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. US20050215781A1 - Novel polymorph of cefdinir - Google Patents [patents.google.com]

- 9. Drug Patents International: Polymorphisms and Patent, Market, and Legal Battles: Cefdinir Case Study [drugpatentsint.blogspot.com]

- 10. Method development for the determination of cefdinir and its related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stability assay for cefdinir tablets using RP-HPLC method. [wisdomlib.org]

- 12. uspnf.com [uspnf.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cefdinir

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical structure and stereochemical properties of Cefdinir, a third-generation cephalosporin antibiotic. The information presented herein is intended to support research, development, and quality control activities related to this important active pharmaceutical ingredient.

Chemical Structure and Identification

Cefdinir is a semi-synthetic, broad-spectrum antibiotic characterized by a β-lactam ring fused to a dihydrothiazine ring, a vinyl group at position 3, and a complex side chain at position 7.[1][2]

-

IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][3]

-

SMILES: NC1=NC(=CS1)C(=NO)C(=O)N[C@H]1[C@H]2SCC(=C(N2C1=O)C(O)=O)C=C[3]

// Nodes for the core structure N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.2,1.5!"]; C3 [label="C", pos="1.8,0.3!"]; C4 [label="C", pos="0.8,-0.5!"]; S5 [label="S", pos="-0.5,-0.5!"]; C6 [label="C", pos="-1.2,0.8!"]; C7 [label="C", pos="-0.5,2!"]; C8 [label="C", pos="0.8,2.5!"]; O9 [label="=O", pos="1.5,3!"];

// Nodes for the side chains C10 [label="C=C", pos="2.8,0!"]; // Vinyl group C11 [label="COOH", pos="1.5,-1.5!"]; // Carboxylic acid N12 [label="NH", pos="-1.5,2.8!"]; C13 [label="C=O", pos="-2.5,2.8!"]; C14 [label="C", pos="-3.5,2.8!"]; N15 [label="=N", pos="-4.5,2.8!"]; O16 [label="OH", pos="-5.5,2.8!"]; C17 [label="", shape=point, pos="-3.5, 1.8!"]; // Attachment point for thiazole ring

// Thiazole ring C18 [label="C", pos="-3.5,1.5!"]; S19 [label="S", pos="-4.5,0.5!"]; C20 [label="C", pos="-3.5,-0.2!"]; N21 [label="N", pos="-2.5,0.5!"]; C22 [label="C", pos="-2.5,1.5!"]; N23 [label="NH₂", pos="-3.5,-1.2!"];

// Edges for the core structure N1 -- C2; C2 -- C3; C3 -- C4; C4 -- S5; S5 -- C6; C6 -- N1; C7 -- C6; C7 -- C8; C8 -- N1; C8 -- O9 [dir=none]; C2 -- C7;

// Edges for the side chains C3 -- C10; C4 -- C11; C7 -- N12; N12 -- C13; C13 -- C14; C14 -- N15; N15 -- O16; C14 -- C18;

// Edges for the thiazole ring C18 -- S19; S19 -- C20; C20 -- N21; N21 -- C22; C22 -- C18; C20 -- N23;

// Stereochemistry labels C6_stereo [label="(R)", pos="-1.8,0.6!", fontcolor="#EA4335"]; C7_stereo [label="(R)", pos="-0.8,2.5!", fontcolor="#EA4335"]; Oxime_stereo [label="(Z)", pos="-4.5,3.3!", fontcolor="#EA4335"]; } Cefdinir Chemical Structure with Stereochemistry.

Stereochemistry

The biological activity of Cefdinir is intrinsically linked to its specific stereochemical configuration. The molecule possesses two chiral centers and a geometric isomerism site.

-

Chiral Centers: The two stereogenic centers are located at the C-6 and C-7 positions of the 7-amino-3-vinyl-3-cephem-4-carboxylic acid core. The pharmacologically active isomer of Cefdinir has the (6R,7R)-configuration.[1][3] The Cahn-Ingold-Prelog priority rules are used to assign the R/S configuration to these chiral centers.[5][6][7][8][9]

-

Geometric Isomerism: The oxime moiety in the C-7 side chain exists as two geometric isomers, (E) and (Z). The biologically active form of Cefdinir is the (Z)-isomer, also referred to as the syn-isomer.[1][10] The (Z)-configuration is crucial for the molecule's binding affinity to penicillin-binding proteins (PBPs) and its stability against β-lactamase enzymes.[2] The (E)-isomer is considered an impurity.[10]

Physicochemical and Spectroscopic Data

A summary of key identifiers and properties of Cefdinir is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₃N₅O₅S₂ | [1][3][4] |

| Molar Mass | 395.41 g/mol | [1][4] |

| CAS Number | 91832-40-5 | [1][3][4] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 170 °C (decomposes) | [4] |

| Optical Rotation | -61° to -67° | [3] |

| Solubility | Soluble in DMSO (79 mg/mL) | [11] |

Experimental Protocols

4.1. Synthesis of Cefdinir

The synthesis of Cefdinir involves the acylation of the 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA) core with an activated derivative of the (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid side chain.[12][13][14] Protecting groups are often employed for the amine and carboxylic acid functionalities to prevent side reactions.

A generalized synthetic workflow is as follows:

-

Preparation of the Cephalosporin Core: Synthesis of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA), often starting from 7-aminocephalosporanic acid (7-ACA).[13]

-

Preparation of the Side Chain: Synthesis of an activated form of the (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid side chain, such as a thioester.[14] The (Z)-configuration of the oxime is critical and is established during this stage.

-

Coupling Reaction: Acylation of the 7-amino group of the cephalosporin core with the activated side chain.[12][15]

-

Deprotection: Removal of any protecting groups to yield the final Cefdinir molecule.[13]

-

Purification: The crude product is purified, often through crystallization or chromatography, to obtain Cefdinir of high purity.[12]

4.2. Stereochemical Analysis

Confirmation of the correct stereochemistry is a critical aspect of quality control for Cefdinir. Several analytical techniques are employed for this purpose.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers and geometric isomers.[16][17] A chiral stationary phase (CSP) is used to differentiate between the stereoisomers of Cefdinir, allowing for their quantification.[18][19]

-

X-ray Crystallography: This method provides the absolute configuration of a molecule in its crystalline form.[6] It is a definitive technique for determining the three-dimensional arrangement of atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR alone cannot distinguish between enantiomers, it can be used in conjunction with chiral derivatizing agents to form diastereomers, which can then be differentiated by NMR.[17] It is also a primary tool for confirming the overall chemical structure.

-

Optical Rotation: The specific rotation of a chiral molecule is a characteristic physical property.[3] Measurement of the optical rotation can be used to assess the enantiomeric purity of a sample.

References

- 1. Cefdinir | C14H13N5O5S2 | CID 6915944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]

- 3. J66447.03 [thermofisher.com]

- 4. Cefdinir - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Absolute configuration - Wikipedia [en.wikipedia.org]

- 7. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Cefdinir, (E)- | C14H13N5O5S2 | CID 6399253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. An alternative procedure for preparation of cefdinir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CN102020664A - Synthesis method for cefdinir - Google Patents [patents.google.com]

- 16. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 17. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]

- 18. researchgate.net [researchgate.net]

- 19. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of E-Cefdinir Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methods used to predict the bioactivity of E-Cefdinir, the less active geometric isomer of the third-generation cephalosporin antibiotic, Cefdinir. The focus is on providing a comparative analysis with the active Z-isomer, detailing the computational methodologies, and presenting the underlying biological pathways.

Introduction: The Significance of Stereoisomers in Drug Efficacy

Cefdinir, a widely prescribed oral cephalosporin, owes its antibacterial efficacy to its (Z)-isomer, which effectively inhibits bacterial cell wall synthesis.[1][2][3] The molecule possesses a critical oxime functional group, which can exist as either a (Z) or (E) geometric isomer. It is well-established that the Z-isomer (syn-isomer) exhibits superior antibacterial activity, while the E-isomer (anti-isomer) is significantly less potent.[1][2][3] For some cephalosporins, the Z-isomer can be up to 100 times more active than the E-isomer against certain bacterial strains.[4] The E-isomer can form during the manufacturing process or through the conversion of the Z-isomer under acidic conditions or upon exposure to light.[4] Therefore, understanding and predicting the bioactivity of the E-isomer is crucial for quality control and for a comprehensive understanding of the drug's structure-activity relationship (SAR).

In silico methods provide a rapid and cost-effective approach to predict the bioactivity of molecules, including isomers, before undertaking expensive and time-consuming laboratory experiments. This guide will explore the application of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to this compound.

Comparative Bioactivity of Z-Cefdinir and this compound

The primary mechanism of action for Cefdinir is the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[5][6][7] The significant drop in antibacterial activity of the E-isomer is attributed to its altered three-dimensional structure, which affects its ability to bind effectively to the active site of these essential bacterial enzymes.

Quantitative Data on Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) values for the E-isomer of Cefdinir are not widely reported in publicly available literature, the qualitative and semi-quantitative data consistently indicate its substantially lower potency compared to the Z-isomer. For related cephalosporins, the E-isomer is reported to be 2 to 32 times less active against Gram-negative bacteria.[4]

The following tables summarize the known bioactivity of the active Z-Cefdinir against a range of common pathogens and its binding affinity to specific PBPs. This data serves as a benchmark for the predicted low bioactivity of the E-isomer.

Table 1: Minimum Inhibitory Concentration (MIC) of Z-Cefdinir Against Various Bacterial Pathogens

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (Oxacillin-susceptible) | 0.5 | 0.5 |

| Streptococcus pneumoniae (Penicillin-susceptible) | ≤0.06 | ≤0.06 |

| Streptococcus pyogenes | ≤0.03 | ≤0.06 |

| Haemophilus influenzae (β-lactamase positive) | 0.5 | 1.5 |

| Moraxella catarrhalis | ≤0.12 | ≤0.12 |

| Escherichia coli | 0.25 | 0.5 |

| Klebsiella pneumoniae | 0.12 | 1.0 |

Data compiled from multiple sources.[1][7][8][9][10][11][12]

Table 2: Binding Affinities of Z-Cefdinir to Penicillin-Binding Proteins (PBPs)

| PBP Target | Bacterial Species | Binding Affinity (IC50/Kd) |

| PBP2 | Staphylococcus aureus | High Affinity |

| PBP3 | Staphylococcus aureus | High Affinity |

| PBP1A | Streptococcus pneumoniae | High Affinity |

| PBP2X | Streptococcus pneumoniae | Moderate Affinity |

Data compiled from multiple sources.[1][13][14][15]

In Silico Prediction Methodologies

This section details the experimental protocols for three key in silico techniques used to predict the bioactivity of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (E- or Z-Cefdinir) when bound to a receptor (PBP) and estimates the strength of the interaction, typically as a binding energy score.

-

Preparation of the Receptor (PBP):

-

Obtain the 3D crystal structure of a target PBP (e.g., PBP3 from Escherichia coli) from the Protein Data Bank (PDB).

-

Using molecular modeling software such as AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges (e.g., Gasteiger charges) to all atoms.

-

Save the prepared receptor file in the PDBQT format.

-

-

Preparation of the Ligands (Z- and this compound):

-

Obtain the 3D structures of Z-Cefdinir and this compound. These can be drawn using chemical sketcher software and saved in a MOL or SDF format, or downloaded from databases like PubChem.

-

Use a tool like Open Babel to convert the structures to PDB format.

-

In ADT, load the ligand PDB file, assign partial charges, and define the rotatable bonds.

-

Save the prepared ligand files in the PDBQT format.

-

-

Grid Box Generation:

-

In ADT, define a 3D grid box that encompasses the active site of the PBP. The coordinates for the center of the grid box can be determined from the position of the co-crystallized ligand in the original PDB file or by identifying the catalytic residues.

-

Set the dimensions of the grid box (e.g., 60 x 60 x 60 points with a spacing of 0.375 Å) to allow for sufficient space for the ligand to move and rotate.

-

-

Running the Docking Simulation with AutoDock Vina:

-

Create a configuration text file specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.

-

Execute AutoDock Vina from the command line, providing the configuration file as input. For a more exhaustive search, the exhaustiveness parameter can be increased from the default of 8.

-

-

Analysis of Results:

-

Analyze the output file, which contains the predicted binding poses and their corresponding binding affinity scores in kcal/mol. A more negative score indicates a stronger predicted binding interaction.

-

Visualize the docked poses of both E- and Z-Cefdinir within the PBP active site using software like PyMOL or Discovery Studio.

-

Compare the binding energies and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) of the two isomers with the key amino acid residues in the active site. It is predicted that Z-Cefdinir will show a more favorable binding energy and form more critical interactions compared to this compound.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. A QSAR model can be built using a dataset of known cephalosporins to predict the activity of new or untested compounds like this compound.

-

Data Set Preparation:

-

Compile a dataset of diverse cephalosporin analogues with their experimentally determined antibacterial activity (e.g., MIC values) against a specific bacterium. The activity data should be converted to a logarithmic scale (e.g., pMIC = -log(MIC)).

-

Divide the dataset into a training set (typically 70-80% of the compounds) for model development and a test set (20-30%) for external validation.

-

-

Molecular Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its physicochemical properties. These can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices, molecular connectivity), or 3D (e.g., molecular shape, surface area) descriptors. Software such as PaDEL-Descriptor or the RDKit library in Python can be used for this purpose.

-

-

Feature Selection and Model Building:

-

Select the most relevant descriptors that have a strong correlation with the biological activity. This helps to avoid overfitting and creates a more interpretable model.

-

Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build the QSAR model by establishing a mathematical relationship between the selected descriptors and the pMIC values of the training set compounds.

-

-

Model Validation:

-

Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to assess the robustness and predictive power of the model.

-

External Validation: Use the developed model to predict the pMIC values of the compounds in the test set. The predictive performance is evaluated by calculating statistical metrics such as the squared correlation coefficient (R²) between the predicted and experimental activities.

-

-

Prediction for this compound:

-

Calculate the same set of molecular descriptors for this compound.

-

Input these descriptor values into the validated QSAR equation to predict its pMIC value. The prediction is expected to be significantly lower than that of the Z-isomer.

-

In Silico ADMET Prediction

ADMET prediction models assess the pharmacokinetic and toxicological properties of a molecule. This is crucial for evaluating the drug-likeness of a compound.

-

Input Molecule:

-

Prepare the 2D or 3D structures of this compound and Z-Cefdinir, typically in SMILES or SDF format.

-

-

Utilize ADMET Prediction Software/Web Servers:

-

Use freely available web servers (e.g., SwissADME, pkCSM) or commercial software packages (e.g., ADMET Predictor®, Discovery Studio).

-

Submit the molecular structures to the platform.

-

-

Analyze Predicted Properties:

-

The software will output predictions for a wide range of ADMET properties, including:

-

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

-

Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.

-

-

Compare the predicted ADMET profiles of the E- and Z-isomers. While significant differences in antibacterial activity are expected, the physicochemical properties governing ADMET may be more similar, although subtle conformational changes can influence these parameters.

-

Signaling Pathways and Experimental Workflows

Bacterial Cell Wall Synthesis Pathway

Cefdinir targets the final stages of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall. The following diagram illustrates this pathway and the point of inhibition by β-lactam antibiotics like Cefdinir.

In Silico Prediction Workflow

The logical flow of predicting the bioactivity of this compound involves a series of computational steps, often performed in a tiered approach to filter and analyze the molecule.

References

- 1. youtube.com [youtube.com]

- 2. AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. neovarsity.org [neovarsity.org]

- 6. dasher.wustl.edu [dasher.wustl.edu]

- 7. Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Antistaphylococcal activity of cefdinir, a new oral third-generation cephalosporin, alone and in combination with other antibiotics, at supra- and sub-MIC levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Post-antibiotic effects of cefdinir on Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus and Streptococcus pyrogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Susceptibility of recent bacterial isolates to cefdinir and selected antibiotics among children with urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. qsartoolbox.org [qsartoolbox.org]

- 14. reference.medscape.com [reference.medscape.com]

- 15. researchgate.net [researchgate.net]

E-Cefdinir: A Comprehensive Technical Guide to Thermal and Photolytic Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal and photolytic stability of E-Cefdinir. Cefdinir, a third-generation cephalosporin antibiotic, exists primarily as the therapeutically active Z-isomer. However, under various stress conditions, it can isomerize to the less active E-isomer (anti-isomer), which is considered a critical degradation product. Understanding the stability of both isomers is paramount for ensuring the quality, safety, and efficacy of Cefdinir formulations. This guide details the experimental protocols for forced degradation studies, presents quantitative data on degradation, and visualizes the key experimental workflows and degradation pathways.

Introduction to Cefdinir Stability

Cefdinir is susceptible to degradation through several pathways, primarily hydrolysis of the β-lactam ring and various isomerizations.[1][2][3] The isomerization of the oxime group from the syn-configuration (Z-isomer) to the anti-configuration (E-isomer) is a key degradation pathway that can be induced by acidic conditions and exposure to light. Forced degradation studies are essential to identify these degradation products and to develop stability-indicating analytical methods.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are a crucial component in the development and validation of stability-indicating methods. The following protocols are synthesized from published literature to provide a detailed methodology for assessing the stability of Cefdinir under various stress conditions.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify Cefdinir from its degradation products, including the E-isomer.

Table 1: Representative HPLC Method for Cefdinir Stability Testing

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and phosphate buffer (pH 3.0) in a 40:60 ratio |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 287 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient |

Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a stock solution of Cefdinir at a concentration of 1 mg/mL in a suitable solvent, such as methanol or a mixture of methanol and acetonitrile.

-

Working Solution: Dilute the stock solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

Forced Degradation Procedures

The following are detailed protocols for inducing the degradation of Cefdinir under various stress conditions.

-

Procedure: To a known volume of Cefdinir stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

-

Stress Condition: Reflux the solution at 60°C for a specified period (e.g., 2, 4, 6, or 8 hours).

-

Neutralization: After the desired time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

-

Sample Preparation: Dilute the neutralized solution with the mobile phase to the working concentration for HPLC analysis.

-

Procedure: To a known volume of Cefdinir stock solution, add an equal volume of 0.1 M sodium hydroxide (NaOH).

-

Stress Condition: Maintain the solution at room temperature or reflux at 60°C for a specified period (e.g., 30 minutes, 1, 2, or 4 hours). Basic hydrolysis is typically faster than acidic hydrolysis.

-

Neutralization: After the desired time, cool the solution (if heated) and neutralize it with an equivalent amount of 0.1 M hydrochloric acid (HCl).

-

Sample Preparation: Dilute the neutralized solution with the mobile phase to the working concentration for HPLC analysis.

-

Procedure: To a known volume of Cefdinir stock solution, add an equal volume of hydrogen peroxide (H₂O₂) solution (e.g., 3% or 30%).

-

Stress Condition: Keep the solution at room temperature or reflux at 60°C for a specified period (e.g., 1, 2, 4, or 6 hours).

-

Sample Preparation: After the desired time, dilute the solution with the mobile phase to the working concentration for HPLC analysis.

-

Procedure: Place a known amount of solid Cefdinir powder in a suitable container (e.g., a petri dish).

-

Stress Condition: Store the sample in a thermostatically controlled oven at a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours).

-

Sample Preparation: At specified time points, withdraw a sample, dissolve it in a suitable solvent (e.g., methanol), and dilute it with the mobile phase to the working concentration for HPLC analysis.

-

Procedure: Expose a solution of Cefdinir (e.g., 1 mg/mL in water or a suitable solvent) or solid Cefdinir powder to a light source.

-

Stress Condition (as per ICH Q1B guidelines): The sample should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4][5][6]

-

Control Sample: A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions to differentiate between thermal and photolytic degradation.

-

Sample Preparation: After exposure, dissolve the solid sample or dilute the solution with the mobile phase to the working concentration for HPLC analysis.

Quantitative Data on Cefdinir Degradation

The following tables summarize the quantitative data on the degradation of Cefdinir under various stress conditions, as reported in the literature.

Table 2: Degradation of Cefdinir under Various Stress Conditions

| Stress Condition | Temperature | Duration | Percent Degradation | Reference |

| Acid Hydrolysis (0.1 M HCl) | 60°C | 6 hours | Not specified | [1] |

| Base Hydrolysis (0.1 M NaOH) | 60°C | 1 hour | 48.83% | [8] |

| **Oxidative (3% H₂O₂) ** | 60°C | 1 hour | 31.20% | [1] |

| Thermal (Solid State) | 80°C | 48 hours | 20.12% (after 1 hr at 60°C) | [1] |

| Sunlight (Suspension) | 45°C | Various | Decrease in drug release | [9] |

Note: The percentage of degradation can vary depending on the specific experimental conditions.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the key experimental workflows and proposed degradation pathways for Cefdinir.

References

- 1. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 1. | Semantic Scholar [semanticscholar.org]

- 4. ikev.org [ikev.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Solubility profile of E-Cefdinir in different solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefdinir, a third-generation cephalosporin antibiotic, exists as geometric isomers, with the Z-isomer being the active pharmaceutical ingredient. The E-isomer of Cefdinir is typically considered a related substance or impurity. Understanding the solubility profile of E-Cefdinir is crucial for the development of robust analytical methods, formulation strategies, and quality control of Cefdinir drug products. This technical guide provides an in-depth overview of the known solubility of Cefdinir, outlines a detailed protocol for determining the solubility of this compound, and presents a workflow for this experimental process.

Solubility Data of Cefdinir (Z-isomer)

The following table summarizes the reported solubility of Cefdinir in various solvents and aqueous solutions at different pH values. This data is presented to offer a comparative context for the anticipated solubility behavior of the E-isomer.

| Solvent/Media | pH | Solubility (mg/mL) | Reference |

| Water | 0.46 | [1] | |

| 0.1M HCl | 1.56 | [1] | |

| Acetate Buffer | 4.0 | 0.72 | [1] |

| Phosphate Buffer | 7.4 | 21 | [1] |

| PBS | 7.2 | ~1.25 | [2] |

| Sodium Bicarbonate | 83 | [1] | |

| Acetonitrile | <0.01 | [1] | |

| Methanol | 0.19 | [1] | |

| Dimethyl Sulfoxide (DMSO) | >350 | [1] | |

| Dimethyl Formamide | ~0.3 | [2] | |

| Ethanol (95%) | Practically insoluble | [3] | |

| Diethyl Ether | Practically insoluble | [3] |

Experimental Protocol: Determination of this compound Solubility

The following protocol details the equilibrium shake-flask method, a standard approach for determining the solubility of a compound. This method is coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification of this compound, allowing for its separation from the Z-isomer.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound reference standard

-

Selected solvents (e.g., water, methanol, acetonitrile, ethanol, and various pH buffers)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

HPLC system with a UV detector

-

A suitable HPLC column for the separation of Cefdinir isomers (e.g., a C18 column)

-

Mobile phase (as determined by a validated HPLC method for Cefdinir and its related substances)

-

Analytical balance

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the shaker and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solids.

-

Dilute the filtered sample with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of calibration standards of this compound in the mobile phase.

-

Inject the calibration standards and the prepared samples onto the HPLC system.

-

Monitor the elution of this compound using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Record the peak area of this compound for each sample and standard.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

-

Determine the concentration of this compound in the diluted samples using the calibration curve.

-

Calculate the solubility of this compound in the original solvent by taking into account the dilution factor.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for this compound solubility determination.

Conclusion

While direct quantitative solubility data for this compound remains elusive in public literature, this guide provides a comprehensive framework for researchers and drug development professionals. By leveraging the existing solubility data for the Z-isomer as a baseline and implementing the detailed experimental protocol outlined, the solubility profile of this compound in various solvents can be systematically determined. This information is invaluable for the development of analytical methods, understanding potential formulation challenges, and ensuring the quality and purity of Cefdinir-containing pharmaceuticals.

References

E-Cefdinir Impurity Formation: A Technical Guide to Synthesis and Control

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation mechanism of E-Cefdinir, a critical impurity in the synthesis of the third-generation cephalosporin antibiotic, Cefdinir. Understanding the pathways to this and other related impurities is paramount for the development of robust and compliant manufacturing processes that ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document details the mechanistic pathways of this compound formation, provides illustrative experimental protocols for synthesis and analysis, and presents quantitative data from stress degradation studies.

Introduction to Cefdinir and the Significance of the E-Isomer

Cefdinir is a semi-synthetic, broad-spectrum cephalosporin antibiotic characterized by a vinyl group at the 3-position and a (Z)-hydroxyimino aminothiazolyl acyl side chain at the 7-position of the cephem nucleus. The geometric configuration of the oxime moiety is crucial for its antibacterial activity; the desired (Z)-isomer (Cefdinir) exhibits significantly greater potency than its corresponding (E)-isomer. The E-isomer is considered a process-related impurity and a potential degradation product that must be monitored and controlled within strict regulatory limits.

Mechanisms of this compound Formation

The conversion of the thermodynamically more stable (Z)-Cefdinir to the (E)-isomer can be induced by several factors during synthesis, purification, and storage. The primary mechanisms are acid-catalyzed isomerization and photochemical isomerization.

Acid-Catalyzed Isomerization

In the presence of acid, the oxime nitrogen of the (Z)-Cefdinir can be protonated. This protonation facilitates the rotation around the carbon-nitrogen double bond, leading to the formation of the (E)-isomer. Theoretical calculations on similar oxime structures suggest that this process may proceed through the formation of a protonated oxime-water adduct, which lowers the rotational energy barrier of the C=N bond.

The following diagram illustrates the proposed mechanism for acid-catalyzed isomerization:

Caption: Acid-catalyzed isomerization of (Z)-Cefdinir to (E)-Cefdinir.

Photochemical Isomerization

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy required to induce the isomerization of (Z)-Cefdinir to its (E)-isomer. This process involves the absorption of a photon by the π-system of the oxime, leading to an excited state where the rotational barrier of the C=N bond is significantly reduced. Following rotation, the molecule relaxes back to the ground state, potentially in the (E)-configuration. The photochemical isomerization is a reversible process, and the final ratio of isomers can depend on the wavelength of light and the photostationary state.

The following diagram outlines the photochemical isomerization process:

Caption: Photochemical isomerization of (Z)-Cefdinir to (E)-Cefdinir.

Quantitative Data from Stress Degradation Studies

Forced degradation studies are essential to identify the potential degradation products and to establish the intrinsic stability of a drug substance. The following table summarizes the degradation of Cefdinir under various stress conditions. While these studies often report the total degradation of the parent drug, the formation of the E-isomer is a known degradation pathway, particularly under acidic and photolytic stress.

| Stress Condition | Temperature | Duration | % Degradation of Cefdinir | Reference |

| 0.1 M HCl | 60°C | 6 hours | 20.14% | [1] |

| 0.1 M NaOH | 60°C | 1 hour | 48.83% | [1] |

| 3% H₂O₂ | 60°C | 6 hours | Significant Degradation | [1] |

| Thermal | 105°C | - | Degradation Observed | [2] |

| Photolytic (UV light 254 nm) | Ambient | 48 hours | Degradation Observed | [1][2] |

Note: The percentage of this compound formed is a component of the total degradation and needs to be specifically quantified by a validated analytical method. The data indicates that Cefdinir is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions, all of which can potentially contribute to the formation of the E-isomer.

Experimental Protocols

Illustrative Synthesis of Cefdinir

The synthesis of Cefdinir can be achieved through various routes. A common approach involves the acylation of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) with an activated derivative of the (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid side chain. The use of an activated ester of the side chain, rather than a more reactive acyl chloride, can help to minimize the formation of the E-isomer by reducing the harshness of the reaction conditions.

Materials:

-

7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA)

-

2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-acetoxyiminoacetate

-

N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Acetone

-

Water

-

Hydrochloric acid

Procedure:

-

Suspend 7-AVCA in a mixture of DMF and water.

-

Cool the suspension to 0-5°C.

-

Add triethylamine to dissolve the 7-AVCA.

-

In a separate vessel, dissolve the 2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-acetoxyiminoacetate in DMF.

-

Slowly add the solution of the activated side chain to the 7-AVCA solution while maintaining the temperature at 0-5°C.

-

Stir the reaction mixture at 0-5°C for 2-4 hours, monitoring the reaction progress by HPLC.

-

Upon completion, quench the reaction with water.

-

Adjust the pH of the solution to 2.0-2.5 with hydrochloric acid to precipitate the crude Cefdinir.

-

Filter the precipitate, wash with water and then with acetone.

-

Dry the crude Cefdinir under vacuum.

-

Further purification can be achieved by recrystallization or chromatographic techniques to reduce the levels of this compound and other impurities.

The following diagram depicts a general workflow for Cefdinir synthesis and purification:

Caption: General workflow for the synthesis and purification of Cefdinir.

HPLC Method for the Determination of Cefdinir and its E-isomer

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is crucial for the accurate quantification of Cefdinir and its related impurities, including the E-isomer.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and organic modifier (e.g., acetonitrile, methanol) in a gradient or isocratic mode. A typical mobile phase could be a mixture of phosphate buffer (pH 3.0), acetonitrile, and methanol.[1] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Detection | UV at 254 nm or 287 nm[3][4] |

| Injection Volume | 20 µL |

Preparation of Solutions:

-

Standard Solution: Prepare a stock solution of Cefdinir reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and acetonitrile) and dilute with the mobile phase to the desired concentration.

-

Sample Solution: Accurately weigh and dissolve the Cefdinir sample in the same solvent as the standard and dilute with the mobile phase to a similar concentration.

-

System Suitability: Inject a solution containing both Cefdinir and this compound reference standards to ensure adequate resolution between the two peaks.

The following diagram illustrates a typical analytical workflow for impurity profiling:

Caption: Analytical workflow for HPLC impurity profiling of Cefdinir.

Control Strategies for this compound

Minimizing the formation of this compound requires careful control of the synthetic process and storage conditions. Key strategies include:

-

pH Control: Maintaining a neutral or slightly acidic pH during the reaction and work-up can suppress the acid-catalyzed isomerization.

-

Temperature Control: Conducting the synthesis at low temperatures can reduce the rate of isomerization.

-

Use of Milder Reagents: Employing activated esters instead of highly reactive acyl chlorides for the acylation step can lead to a cleaner reaction profile with fewer impurities.

-

Protection from Light: Protecting the reaction mixture and the final API from light, especially UV radiation, is crucial to prevent photochemical isomerization. This can be achieved by using amber glassware and light-resistant packaging.

-

Optimized Purification: Developing robust purification methods, such as recrystallization with carefully selected solvent systems or chromatography, is essential for removing any this compound that may have formed.

-

Appropriate Storage Conditions: Storing the final Cefdinir API under controlled conditions of temperature and humidity, and protected from light, will ensure its stability and prevent the formation of the E-isomer over time.

By implementing these control strategies, manufacturers can ensure the consistent production of high-purity Cefdinir that meets all regulatory requirements and provides a safe and effective treatment for patients.

References

- 1. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products as per International Conference on Harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stability assay for cefdinir tablets using RP-HPLC method. [wisdomlib.org]

- 4. ijpsonline.com [ijpsonline.com]

Methodological & Application

Application Notes and Protocols for the HPLC Separation of Cefdinir and its E-Isomer

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of Cefdinir and its geometric E-isomer using High-Performance Liquid Chromatography (HPLC). The following sections offer a comparative overview of various HPLC methods, a detailed experimental protocol for a validated stability-indicating method, and visual representations of the experimental workflow and method development logic.

Introduction

Cefdinir is a third-generation cephalosporin antibiotic that exists as a Z-isomer, which is the active pharmaceutical ingredient (API). During its synthesis and storage, it can isomerize to its E-isomer, an inactive and undesired impurity. Regulatory guidelines necessitate the accurate quantification of such impurities to ensure the safety and efficacy of the drug product. This document outlines robust HPLC methods capable of achieving the necessary separation and quantification.

Comparative HPLC Methods

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the analysis of Cefdinir and its related substances, including the E-isomer. The table below summarizes the key chromatographic parameters from various published methods, providing a basis for method selection and development. While these methods are demonstrated to be effective for impurity profiling, specific retention times for the E-isomer are not always reported in the literature; however, these methods provide the selectivity required for its separation from the main Cefdinir peak.

| Parameter | Method 1 | Method 2 | Method 3 (USP-like) |

| Column | Waters RP Spherisorb C18 (250 x 4.6 mm, 5 µm)[1] | Develosil C18[2] | Thermo Scientific Acclaim 120 C18[3] |

| Mobile Phase | Water (pH 3.0 with Orthophosphoric Acid) : Acetonitrile : Methanol (13:5:2 v/v/v)[1] | Acetonitrile : Phosphate Buffer (pH 3.0) (40:60 v/v)[2] | Gradient elution with a mixture of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile, methanol) is commonly used in pharmacopeial methods. |

| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | Typically 1.0 - 1.5 mL/min |

| Detection | UV at 286 nm[1] | UV at 254 nm[2] | UV at 254 nm |

| Temperature | Room Temperature[1] | Not Specified | Often controlled, e.g., 30 °C |

| Injection Volume | 20 µL | Not Specified | 10 - 20 µL |

Experimental Protocol: A Validated Stability-Indicating HPLC Method

This protocol details a stability-indicating RP-HPLC method adapted from published literature, suitable for the separation of Cefdinir from its degradation products and isomers, including the E-isomer.[1]

Materials and Reagents

-

Cefdinir Reference Standard

-

E-Cefdinir Isomer Reference Standard (if available)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Orthophosphoric Acid (AR grade)

-

Water (HPLC grade or purified water)

-

0.45 µm membrane filters

Instrumentation

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

-

Data acquisition and processing software

Preparation of Solutions

-

Mobile Phase: Prepare a filtered and degassed mixture of water, acetonitrile, and methanol in the ratio of 13:5:2 (v/v/v). Adjust the pH of the water to 3.0 with orthophosphoric acid before mixing.[1]

-

Diluent: The mobile phase can be used as the diluent.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Cefdinir Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

-

Sample Solution (100 µg/mL): For bulk drug, accurately weigh about 25 mg of the Cefdinir sample, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the diluent. Further dilute 5 mL of this solution to 50 mL with the diluent. For dosage forms, use a quantity of powdered tablets or capsule contents equivalent to 25 mg of Cefdinir and proceed as for the bulk drug, including a filtration step through a 0.45 µm filter before the final dilution.

Chromatographic Conditions

-

Column: C18 (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Water (pH 3.0) : Acetonitrile : Methanol (13:5:2 v/v/v)[1]

-

Flow Rate: 1.0 mL/min[1]

-

Detection Wavelength: 286 nm[1]

-

Column Temperature: Ambient

-

Injection Volume: 20 µL

-

Run Time: Sufficient to elute all components of interest (typically around 20-30 minutes).

System Suitability

Before sample analysis, perform at least five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area of Cefdinir is not more than 2.0%.

Analysis Procedure

Inject the blank (diluent), followed by the Working Standard Solution and the Sample Solution into the chromatograph. Record the chromatograms and integrate the peak areas.

Calculation

The percentage of the this compound isomer in the sample can be calculated using the following formula, assuming the response factor of the E-isomer is the same as that of Cefdinir:

For the assay of Cefdinir, compare the peak area of Cefdinir in the Sample Solution to that in the Working Standard Solution.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Cefdinir and its E-isomer.

HPLC Method Development Logic

The development of a robust HPLC method for separating Cefdinir and its E-isomer involves the systematic optimization of several key parameters. The logical relationship between these parameters is depicted below.

References

- 1. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products as per International Conference on Harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stability assay for cefdinir tablets using RP-HPLC method. [wisdomlib.org]

- 3. ijpsonline.com [ijpsonline.com]

Application Note: UPLC Analysis for the Quantification of Cefdinir Geometric Isomers

Audience: Researchers, scientists, and drug development professionals.